Z-LRGG-AMC TFA
Description
Significance of Fluorescent Probes in Biochemical Investigations
In the realm of biochemical and cellular research, fluorescent probes are indispensable tools. Their high sensitivity allows for the detection of minute quantities of target molecules, making them ideal for a wide range of applications, from immunoassays to real-time tracking of biological processes. researchgate.netrsc.org Fluorogenic assays, in particular, offer a rapid and precise method for determining enzyme-substrate reactions. mdpi.com These assays utilize substrates that become fluorescent upon enzymatic action, providing a direct and quantifiable measure of enzyme activity. mdpi.com This approach has proven especially valuable in high-throughput screening (HTS) formats common in drug discovery, where the detection of subtle changes in enzymatic activity is crucial. nih.gov
Overview of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Reporter Group in Protease Assays
Among the various fluorophores used, 7-amino-4-methylcoumarin (AMC) is a prominent reporter group in protease assays. nih.govbertin-bioreagent.com AMC itself is fluorescent, but when conjugated to a peptide substrate via an amide bond, its fluorescence is quenched. bertin-bioreagent.comontosight.ai Proteolytic cleavage of this bond by a specific enzyme releases the free AMC molecule, resulting in a measurable increase in fluorescence. mdpi.combertin-bioreagent.com The fluorescence of AMC can be detected with excitation maxima between 340-360 nm and emission maxima between 440-460 nm. caymanchem.commedkoo.com This distinct spectral property allows for clear and sensitive quantification of protease activity. bertin-bioreagent.com
Contextualization of Z-LRGG-AMC TFA within Research Tools for Proteolytic Enzyme Studies
This compound is a specific type of fluorogenic peptide substrate designed for the study of certain proteolytic enzymes. caymanchem.comadipogen.com The "Z" represents a benzyloxycarbonyl group, which protects the N-terminus of the peptide, while "LRGG" is the four-amino-acid sequence (Leu-Arg-Gly-Gly) that is recognized and cleaved by the target enzyme. caymanchem.comnih.gov This peptide is conjugated to AMC, and the entire compound is supplied as a trifluoroacetate (B77799) (TFA) salt. caymanchem.commedkoo.com Z-LRGG-AMC is recognized as a substrate for deubiquitinating enzymes (DUBs), such as isopeptidase T and ubiquitin C-terminal hydrolases (UCHs). caymanchem.comadipogen.comrsc.org However, it is considered a non-selective substrate as it can be cleaved by a broad range of DUBs. rsc.orgresearchgate.netrsc.org
Properties
CAS No. |
167698-68-2 |
|---|---|
Molecular Formula |
C36H45F3N8O10 |
Molecular Weight |
806.8 |
IUPAC Name |
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
InChI Key |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
SMILES |
O=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA |
Origin of Product |
United States |
Physicochemical Properties of Z Lrgg Amc Tfa
The trifluoroacetate (B77799) salt of Z-LRGG-AMC is a solid, typically a lyophilized powder, that is soluble in solvents like DMF, DMSO, and 10% acetic acid. caymanchem.comadipogen.com It is important to protect the compound from light and avoid repeated freeze-thaw cycles to maintain its stability. adipogen.com
| Property | Value | Source(s) |
| Synonyms | Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin | caymanchem.commedkoo.com |
| CAS Number | 167698-68-2 (free base) | medkoo.comadipogen.com |
| Molecular Formula | C34H44N8O8 • C2HF3O2 | caymanchem.comadipogen.com |
| Molecular Weight | 806.8 g/mol | bio-fount.com |
| Excitation Maximum | 340-380 nm | caymanchem.comadipogen.com |
| Emission Maximum | 440-460 nm | caymanchem.comadipogen.com |
| Purity | ≥95% | caymanchem.combioscience.co.uk |
| Appearance | Solid lyophilized powder | adipogen.com |
| Storage | -20°C | caymanchem.comadipogen.com |
| Stability | ≥ 4 years at -20°C | caymanchem.com |
Mechanism of Action
Z-LRGG-AMC TFA functions as a fluorogenic substrate based on the principle of fluorescence resonance energy transfer (FRET). rsc.org In its intact form, the AMC fluorophore is attached to the peptide sequence, and its fluorescence is quenched. bertin-bioreagent.com When a target protease, such as isopeptidase T or a ubiquitin C-terminal hydrolase, recognizes and cleaves the peptide bond between the glycine (B1666218) and the AMC moiety, the AMC is released. mdpi.comcaymanchem.com This liberation of free AMC results in a significant increase in fluorescence, which can be measured to quantify the enzymatic activity. mdpi.com The rate of this fluorescence increase is directly proportional to the activity of the protease. nih.gov
Applications of Z Lrgg Amc Tfa in Biochemical and Molecular Biology Research
Enzyme Activity Quantification in Research Samples
A primary application of Z-LRGG-AMC TFA is the direct and continuous measurement of protease activity in various experimental preparations. The assay's sensitivity allows for the quantification of enzyme kinetics and the characterization of enzymatic function under different conditions.
Z-LRGG-AMC is frequently employed to determine the activity and kinetic parameters of purified, recombinantly expressed enzymes. This allows researchers to study an enzyme in a controlled, isolated system, free from other cellular components that might interfere with the assay. For instance, the proteolytic activity of purified papain-like protease (PLpro) from SARS-CoV-2 was assessed using Z-LRGG-AMC. nih.gov In such assays, enzyme and substrate concentrations are optimized to ensure reliable and reproducible results, often validated by statistical parameters like the Z'-factor. nih.govbmglabtech.com
Kinetic studies using Z-LRGG-AMC have been instrumental in characterizing a range of deubiquitinating enzymes. It has served as a benchmark substrate in studies of rabbit reticulocyte isopeptidase T (IPaseT) and UCH-L3, allowing for the determination of key kinetic constants. researchgate.net Furthermore, it has been used as a control substrate to evaluate the efficiency and selectivity of newly engineered, unnatural substrates designed for enhanced specificity toward enzymes like MERS PLpro and human UCH-L3. rsc.orgbiorxiv.org
Table 1: Examples of Recombinant Enzymes Assayed with Z-LRGG-AMC and Analogous Substrates This table is interactive. Click on the headers to sort.
| Enzyme | Source Organism/System | Substrate | Research Context and Findings |
|---|---|---|---|
| Papain-like Protease (PLpro) | SARS-CoV-2 (recombinant, E. coli) | Z-LRGG-AMC / Ac-LRGG-ACC | Activity of purified enzyme was confirmed and assay conditions were optimized for HTS of inhibitors. nih.gov |
| Isopeptidase T (IPaseT) | Rabbit Reticulocyte (purified) | Z-LRGG-AMC | Used to determine kc/Km values and compare them to the more complex Ub-AMC substrate, revealing a 104-fold difference in catalytic efficiency. researchgate.net |
| UCH-L3 | Rabbit Reticulocyte (purified) | Z-LRGG-AMC | Kinetic parameters were compared to Ub-AMC, showing a >107-fold preference for the full ubiquitin substrate, highlighting the importance of remote interactions for catalysis. researchgate.net |
| MERS PLpro | MERS Coronavirus (recombinant) | Z-LRGG-AMC | Used as a control substrate to demonstrate the superior selectivity and activity of newly designed unnatural ubiquitin-based substrates. rsc.orgbiorxiv.org |
Beyond purified systems, Z-LRGG-AMC is used to measure the collective activity of specific protease families within complex biological mixtures like cell lysates and non-human tissue homogenates. This provides a more physiologically relevant snapshot of enzymatic activity in a cellular context. For example, Z-LRGG-AMC has been used to quantify total DUB activity in lysates from HeLa (cervical cancer) and OPM2 (multiple myeloma) cell lines. nih.gov In these experiments, it served as a commercially available standard to validate the performance of a novel, cell-permeable DUB reporter probe. nih.gov
The methodology is also applicable to tissue samples. While specific studies using Z-LRGG-AMC on tissue homogenates are not detailed in the provided context, the general technique is well-established. Researchers prepare homogenates from pulverized tissues, such as the mouse heart, to perform various biochemical assays, including proteomic analyses and enzyme activity measurements. mdpi.com For instance, activity-based probes with different specificities are used to label active enzymes in mouse tissue homogenates, which are then visualized by techniques like SDS-PAGE, demonstrating the feasibility of such approaches. nih.govstanford.edu The selectivity of Z-LRGG-AMC for certain DUBs and other proteases allows for the targeted measurement of these enzyme activities within the complex protein milieu of a tissue extract. caymanchem.comadipogen.com
Use in Recombinant Enzyme Assays
High-Throughput Screening (HTS) in Enzyme Modulator Discovery (Research Focus)
The fluorogenic nature of the Z-LRGG-AMC assay makes it highly suitable for high-throughput screening (HTS), a cornerstone of modern drug discovery research. The assay can be adapted to a microtiter plate format, enabling the rapid testing of large libraries of chemical compounds to identify molecules that modulate enzyme activity. bachem.comdrugtargetreview.com
A major application of Z-LRGG-AMC in HTS is the discovery of novel enzyme inhibitors. bachem.combio-techne.comresearchgate.net Potential inhibitors are incubated with the target enzyme and the Z-LRGG-AMC substrate. A compound that inhibits the enzyme will reduce or prevent the cleavage of the substrate, resulting in a lower fluorescent signal compared to an uninhibited control. This straightforward readout allows for the efficient identification of "hits."
This approach has been used to screen for inhibitors of viral proteases, which are critical for viral replication. aatbio.com For instance, an HTS campaign targeting SARS-CoV-2 PLpro utilized an analogous substrate (Ac-LRGG-ACC) to screen a library of compounds, successfully identifying multiple covalent inhibitors. nih.gov The quality and reliability of such screens are assessed using statistical metrics like the Z' factor, which evaluates the separation between positive and negative controls; a Z' value between 0.5 and 1.0 is considered excellent for HTS. nih.govbmglabtech.comnih.gov Dose-response inhibition studies with known inhibitors are also performed to validate the assay's specificity. nih.gov
Table 2: High-Throughput Screening (HTS) Assay Parameters for Inhibitor Discovery This table is interactive. Click on the headers to sort.
| Assay Type | Target Enzyme Class | Substrate | Key Quality Metric / Context |
|---|---|---|---|
| Fluorescence Intensity | Deubiquitinating Enzymes (DUBs) | Z-LRGG-AMC | Used in microtiter plate assays for HTS of inhibitors. bachem.com |
| Fluorescence Intensity | Coronavirus Papain-like Protease (PLpro) | Z-LRGG-AMC / Ac-LRGG-ACC | Assay optimized to achieve a Z' factor > 0.5 for reliable hit identification. aatbio.comnih.gov |
| Fluorescence Intensity | Isopeptidase T, UCHs | Z-LRGG-AMC | Forms the basis of continuous assays for precise mechanistic studies or HTS. bachem.com |
While less common than inhibitor screening, the Z-LRGG-AMC assay can also be adapted to identify enzyme activators. In this context, an activating compound would increase the rate of substrate cleavage, leading to a more rapid or intense fluorescent signal compared to the basal enzyme activity. The principle remains the same: monitoring the rate of AMC release.
Research has shown that the activity of some enzymes is naturally modulated by activators. For example, kinetic studies revealed that the deubiquitinating enzyme isopeptidase T is activated by low concentrations of free ubiquitin, a phenomenon that was characterized using a similar ubiquitin-AMC substrate. researchgate.net Similarly, research on the adenovirus protease has shown that its activity is stimulated by a peptide sequence from another viral protein, demonstrating a mechanism of activation that could be targeted in a screening assay. medkoo.com An HTS campaign for activators using Z-LRGG-AMC would therefore search for compounds that enhance the fluorescent signal, potentially identifying novel therapeutic agents or research tools that upregulate a target enzyme's function.
Identification of Novel Enzyme Inhibitors
Investigation of Proteolytic Pathways and Deubiquitination/DeSUMOylation Mechanisms (Research Context)
This compound serves as a critical probe for investigating complex cellular processes like proteolytic pathways, particularly deubiquitination and deSUMOylation. By mimicking the C-terminus of ubiquitin, the substrate allows researchers to study the activity of enzymes that regulate these pathways. biorxiv.org Deubiquitination is a reversible process where DUBs remove ubiquitin from target proteins, rescuing them from degradation and modulating signaling pathways. nih.gov
The use of Z-LRGG-AMC has been pivotal in characterizing the deubiquitinating function of enzymes like the papain-like proteases of coronaviruses, including SARS-CoV and MERS-CoV. aatbio.comadipogen.com These viral enzymes help the virus replicate and subvert the host's innate immune response by cleaving both viral polyproteins and host-cell ubiquitin chains. aatbio.com
However, a limitation of Z-LRGG-AMC is its potential lack of selectivity. rsc.orgbiorxiv.org The LRGG motif is recognized by a broad range of DUBs, making it difficult to attribute activity to a single enzyme in a complex mixture without additional methods. rsc.org This has spurred the development of more selective, engineered substrates to dissect the specific roles of individual DUBs. rsc.orgbiorxiv.org
Interestingly, the utility of Z-LRGG-AMC extends beyond the ubiquitin system. The LRGG sequence is also the preferred cleavage site for the human deSUMOylating enzymes SENP6 and SENP7. adipogen.combachem.com This dual specificity allows the substrate to be used in research contexts to probe the activity of these key regulators of the deSUMOylation pathway, a process analogous to deubiquitination that involves the Small Ubiquitin-like Modifier (SUMO) protein and is critical for controlling protein function and localization.
Studies on Ubiquitin-Specific Proteases (USPs) Function
Ubiquitin-specific proteases (USPs) represent the largest and most diverse family of deubiquitinating enzymes (DUBs) in humans, with over 50 members. nih.govresearchgate.net These enzymes are cysteine proteases that regulate a vast array of cellular processes, including signal transduction, DNA repair, and cell cycle progression, by cleaving the isopeptide bond between ubiquitin and its protein substrates. nih.govbiorxiv.org
Z-LRGG-AMC is widely utilized as a fluorogenic substrate to probe the function of USPs because its LRGG sequence mimics the C-terminal tail of ubiquitin, which is the natural recognition site for these enzymes. biorxiv.orgrsc.org While it is a valuable tool, commercially available substrates like Z-LRGG-AMC are sometimes noted for their lack of selectivity, as the LRGG motif is conserved and recognized by many DUBs. rsc.orgresearchgate.net
A specific application is seen in the study of the allosteric regulation of the USP12/USP46 family. Research has shown that the catalytic activities of these USPs are tightly controlled by binding partners. nih.gov In one study, investigators used Z-LRGG-AMC to dissect the different activation mechanisms of two protein activators, UAF1 and WDR20, on USP12. The results were striking: WDR20 was able to activate USP12 to hydrolyze the small peptide substrate Z-LRGG-AMC. nih.gov In contrast, UAF1, another known activator, failed to render USP12 active against Z-LRGG-AMC, suggesting a different allosteric activation pathway that likely requires the full ubiquitin structure for substrate recognition. nih.gov This highlights the utility of Z-LRGG-AMC in distinguishing between different modes of enzyme activation.
Research into DeSUMOylating Enzyme Biology
The application of this compound in the direct study of deSUMOylating enzyme biology is not documented in the provided research. The LRGG peptide sequence is characteristic of the C-terminus of ubiquitin and is recognized by ubiquitin-specific proteases. rsc.orgnih.gov DeSUMOylating enzymes, or SUMO proteases, recognize and cleave the C-terminal diglycine motif of the Small Ubiquitin-like Modifier (SUMO) protein, a distinct post-translational modification from ubiquitination. Therefore, Z-LRGG-AMC is not an appropriate substrate for assaying the activity of deSUMOylating enzymes.
Analysis of Viral Protease Activities (e.g., SARS-CoV-2 PLpro) in in vitro Models
Certain viral proteases, particularly the papain-like proteases (PLpro) of coronaviruses, possess deubiquitinating activity and are essential for the viral life cycle. biorxiv.orgrndsystems.com These enzymes cleave the viral polyprotein and also interfere with the host's innate immune response by removing ubiquitin and ISG15 from host proteins. nih.govrndsystems.com The SARS-CoV-2 PLpro recognizes the LXGG motif and the conserved LRGG sequence at the C-terminus of ubiquitin, making Z-LRGG-AMC and its analogs valuable substrates for studying its activity. nih.govmdpi.com
In the context of SARS-CoV-2, fluorogenic peptides with the LRGG sequence are fundamental tools for in vitro inhibitor screening and characterization. mdpi.comnih.gov For instance, researchers have used the substrate RLRGG-AMC to measure the inhibitory potency of newly designed compounds against SARS-CoV-2 PLpro. mdpi.com In these assays, the enzyme's activity is measured in the presence of varying concentrations of a potential inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀). One study reported an IC₅₀ value of 0.46 µM for a peptidomimetic inhibitor when assayed with RLRGG-AMC. mdpi.com
These substrates are also employed in high-throughput screening (HTS) campaigns to identify new antiviral leads from large compound libraries. nih.gov However, studies have also shown that while SARS-CoV-2 PLpro can hydrolyze small peptide substrates like Ac-LRGG-ACC, it does so less efficiently than it cleaves full-length protein substrates like Ub-AMC or ISG15-AMC, indicating that interactions beyond the P4-P1 sites contribute significantly to substrate recognition and catalysis. nih.gov
Development of Novel Research Methodologies Utilizing this compound
The straightforward nature of the assay using Z-LRGG-AMC lends itself to the development and optimization of methodologies for studying enzyme kinetics and inhibition.
Optimization of Assay Conditions for Specific Enzyme Targets
Establishing robust and reproducible assay conditions is critical for obtaining reliable data, especially in HTS for drug discovery. nih.govumass.edu When using Z-LRGG-AMC or its analogs, researchers meticulously optimize various parameters to ensure the quality of the assay, often aiming for a Z-factor consistently above 0.5, a statistical indicator of assay suitability for HTS. nih.gov
Key parameters that are commonly optimized include enzyme and substrate concentrations, buffer composition, and the inclusion of necessary cofactors or reducing agents. For the SARS-CoV-2 PLpro, assays are typically activated by including dithiothreitol (B142953) (DTT) in the reaction buffer. nih.gov A typical primary screen for inhibitors might involve incubating the enzyme (e.g., 75 nM PLpro) with the test compound (e.g., 10 µM) before adding the substrate (e.g., 50 µM Ac-LRGG-ACC) to initiate the reaction. nih.gov
Table 1: Example of Optimized Assay Conditions for SARS-CoV-2 PLpro
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Enzyme | 75-150 nM PLpro | To ensure a measurable rate of substrate cleavage. | nih.gov |
| Substrate | 50-100 µM Ac-LRGG-ACC | To be at or near saturation for initial velocity measurements. | nih.gov |
| Buffer | 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20 | To maintain stable pH and protein conformation. | nih.gov |
| Additive | 2-5 mM DTT | To activate the cysteine protease active site. | nih.gov |
| Incubation | 30 min at 37 °C (Enzyme + Inhibitor) | To allow for inhibitor binding before measuring residual activity. | nih.gov |
| Detection | Immediate fluorescent measurement after substrate addition | To capture the initial rate of the enzymatic reaction. | nih.gov |
Comparative Studies with Other Fluorogenic and Activity-Based Probes
While Z-LRGG-AMC is a useful tool, its limitations, particularly its broad reactivity, have spurred the development and comparison of more specific probes. rsc.orgresearchgate.net Research often involves comparing Z-LRGG-AMC to other substrates to validate findings or to develop superior research tools.
One key comparison is between the short peptide substrate (Z-LRGG-AMC) and a full-length ubiquitin substrate (Ub-AMC). Studies on SARS-CoV-2 PLpro show that the enzyme has a much higher catalytic efficiency (kcat/KM) with Ub-AMC and ISG15-AMC compared to small peptide substrates. nih.govrndsystems.com This suggests that the full protein structure provides additional interaction points that enhance binding and catalysis.
In another example, researchers attempting to develop an assay for the Chikungunya virus protease (CHIKVP) tested commercially available substrates, including Ac-LRGG-AMC. umass.edubiorxiv.org They found that this substrate was not efficiently cleaved by CHIKVP. biorxiv.orgbiorxiv.org This failure prompted them to design and synthesize a novel, longer FRET-based substrate derived from the virus's natural cleavage sequence, which exhibited significantly improved kinetic parameters and was suitable for HTS. umass.edu These comparative studies are crucial for selecting the appropriate tool for a specific biological question and for driving the innovation of next-generation probes. researchgate.net
Table 2: Comparison of Z-LRGG-AMC with Other Protease Probes
| Probe Type | Example(s) | Advantages | Disadvantages | Application Context | Source |
|---|---|---|---|---|---|
| Short Peptide Substrate | Z-LRGG-AMC, Ac-LRGG-ACC | Commercially available, easy to use, good for general activity screening. | Lack of selectivity, may not be efficiently cleaved by all target enzymes. | General DUB/PLpro activity, initial inhibitor screens. | rsc.orgresearchgate.netnih.gov |
| Full Protein Substrate | Ub-AMC, ISG15-AMC | High specificity and catalytic efficiency, mimics natural substrate. | More complex to synthesize, higher cost. | Detailed kinetic studies, validating specificity of enzymes like PLpro. | nih.govrndsystems.com |
| Engineered Peptide Substrate | acc-CHIK15-dnp | Optimized for specific enzymes, high sensitivity, suitable for HTS. | Requires custom synthesis, development is resource-intensive. | HTS for specific targets where standard probes fail (e.g., CHIKVP). | umass.edubiorxiv.org |
| Activity-Based Probe (ABP) | Ub-Vinyl Sulfone (Ub-VS) | Forms a covalent bond, allows for labeling and identification of active enzymes. | Provides stoichiometric labeling, not a turnover-based kinetic assay. | Identifying active DUBs in complex mixtures, target validation. | nih.govnih.gov |
Fluorometric Detection Principles
Fluorometric assays using substrates like this compound are favored for their high sensitivity and real-time monitoring capabilities. mdpi.com The core principle involves a substrate that is initially non-fluorescent or weakly fluorescent. iris-biotech.de Enzymatic action on the substrate, in this case, the cleavage of the amide bond between the peptide and the AMC group, liberates the fluorophore. iris-biotech.debiomol.com This release results in a significant increase in fluorescence, which can be measured to determine the rate of the enzymatic reaction. iris-biotech.dethermofisher.com
Excitation and Emission Wavelengths of AMC
The fluorophore released from this compound is 7-amino-4-methylcoumarin (B1665955) (AMC). medkoo.comcaymanchem.com The spectral properties of AMC are crucial for its detection. While the exact wavelengths can vary slightly depending on the source and the specific buffer conditions, the excitation and emission maxima for AMC are generally in the ultraviolet and blue regions of the spectrum, respectively. medchemexpress.combioscience.co.uk
It is important to note that when conjugated to the peptide in the Z-LRGG-AMC substrate, the AMC moiety has different spectral properties, with weaker fluorescence at shorter wavelengths (approximately 330 nm excitation and 390 nm emission). iris-biotech.de The significant shift to longer wavelengths and the dramatic increase in fluorescence intensity upon cleavage are what make this a robust assay system. iris-biotech.de
Table 1: Reported Excitation and Emission Wavelengths for 7-amino-4-methylcoumarin (AMC)
| Excitation Maxima (nm) | Emission Maxima (nm) | Source(s) |
|---|---|---|
| 341 | 441 | aatbio.comaatbio.com |
| 345 | 445 | biomol.com |
| 351 | 430 | medchemexpress.combioscience.co.uk |
| 340-360 | 440-460 | medkoo.comcaymanchem.com |
| 365-380 | 430-460 | |
| 380 | 460 | medchemexpress.comnih.govsigmaaldrich.com |
| 355 | 460 | medchemexpress.comrsc.org |
| 360 | 465 | researchgate.net |
Signal-to-Noise Ratio Optimization in Research Assays
Achieving a high signal-to-noise (S/N) ratio is paramount for the sensitivity and reliability of fluorescence-based assays. tecan.com The S/N ratio is a measure of the ability to distinguish the true signal from background noise. moleculardevices.com A higher S/N ratio indicates a more robust and sensitive assay. moleculardevices.com Several factors can be optimized to improve this ratio:
Minimizing Background Fluorescence: Background fluorescence can originate from various sources, including the assay buffer, microplates, and contaminants. moleculardevices.com Using high-quality reagents and clean labware is essential. moleculardevices.com
Optimizing Substrate Concentration: The concentration of the fluorogenic substrate should be carefully chosen. While a higher concentration might seem to lead to a stronger signal, it can also increase background fluorescence and potentially cause substrate inhibition. moleculardevices.com The optimal concentration should provide a good signal without excessive background. moleculardevices.com
Instrument Settings: The settings of the fluorescence detector, such as the photomultiplier tube (PMT) gain, can significantly impact the S/N ratio. tecan.commoleculardevices.com Simply maximizing the gain may not yield the best results and must be determined empirically. moleculardevices.com
Wavelength and Bandwidth Selection: Fine-tuning the excitation and emission wavelengths and bandwidths can help to minimize spectral overlap between the substrate and the product, thereby improving the S/N ratio. tecan.com
Assay Setup and Performance Parameters
The setup of a this compound assay typically involves incubating the enzyme with the substrate and monitoring the increase in fluorescence over time. This is often performed in a high-throughput format.
Microplate Reader-Based Fluorometry
Microplate readers are the instruments of choice for conducting this compound assays, especially for high-throughput screening (HTS). biotium.comavantorsciences.com These instruments can measure the fluorescence of multiple samples simultaneously in 96-well, 384-well, or even 1536-well plates. medchemexpress.comnih.gov They are equipped with monochromators or filters to select the optimal excitation and emission wavelengths for AMC. moleculardevices.com The ability to take kinetic readings allows for the continuous measurement of enzyme activity. biotium.comavantorsciences.com
Z-factor Determination for High-Throughput Screening Quality Assessment
For HTS campaigns, it is crucial to assess the quality and reliability of the assay. The Z-factor is a statistical parameter widely used for this purpose. assay.devontosight.ai It provides a measure of the separation between the signals of the positive and negative controls, taking into account the data variation. assay.dev
The Z-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3 * (σp + σn) / |μp - μn|) ontosight.ai
Table 2: Interpretation of Z-factor Values
| Z-factor Value | Assay Quality | Interpretation |
|---|---|---|
| > 0.5 | Excellent | The assay has a clear separation between the signal and background, making it suitable for HTS. ontosight.aigraphpad.com |
| 0 to 0.5 | Marginal/Moderate | The assay may require optimization to improve its reliability for screening. ontosight.aigraphpad.com |
A Z-factor consistently above 0.5 indicates a robust and reliable assay suitable for screening large compound libraries. sci-hub.se
Data Analysis and Interpretation for Enzymatic Research
The primary data obtained from a this compound assay is the rate of fluorescence increase over time, which corresponds to the initial velocity of the enzymatic reaction. This data can be used to determine various kinetic parameters.
For enzyme inhibition studies, the assay is performed in the presence of varying concentrations of an inhibitor. By measuring the reaction rates at different inhibitor concentrations, the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.
When determining the kinetic parameters of the enzyme itself, such as the Michaelis constant (Km) and the maximum velocity (Vmax), the reaction rate is measured at various substrate concentrations. The data is then typically plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation. rsc.org From these parameters, the catalytic efficiency (kcat/Km) of the enzyme for the Z-LRGG-AMC substrate can be calculated, providing insight into the enzyme's substrate specificity and catalytic power. asm.org
Initial Velocity Measurements
The determination of the initial velocity (v₀) is a fundamental aspect of enzyme kinetics, providing a measure of the reaction rate at the beginning of the reaction when the substrate concentration is highest and product inhibition is negligible. nih.gov For assays utilizing this compound, the initial velocity is typically determined by monitoring the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate and the release of the fluorophore, 7-amino-4-methylcoumarin (AMC).
A standard protocol involves initiating the reaction by adding the enzyme to a solution containing this compound in an appropriate assay buffer. The fluorescence intensity is then measured continuously at set intervals (e.g., every 5 minutes) using a fluorometer with excitation and emission wavelengths typically around 340-360 nm and 440-460 nm, respectively. eurogentec.commorressier.com The initial phase of the reaction, where the product concentration increases linearly with time, is critical. The slope of this linear portion of the progress curve (a plot of fluorescence versus time) represents the initial velocity of the reaction. nih.govrsc.org It is crucial to use data from this linear phase to avoid underestimation of the enzyme's activity due to substrate depletion or product inhibition.
To ensure the accuracy of these measurements, several control experiments are necessary. A substrate control well, containing the substrate but no enzyme, should be included to measure and subtract any background fluorescence. eurogentec.com Additionally, a standard curve using known concentrations of free AMC can be generated to convert the relative fluorescence units (RFU) to the molar amount of product formed. nih.gov
Curve Fitting for Kinetic Parameter Derivation
Once the initial velocities are determined at various substrate concentrations, this data can be used to derive key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
The most common method for deriving these parameters is to fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. graphpad.commdpi.com This approach is generally preferred over linearization methods (e.g., Lineweaver-Burk plot) as it provides a more accurate and robust estimation of the kinetic parameters. ucl.ac.be Software programs like GraphPad Prism are widely used for this purpose, allowing for direct fitting of the data to the Michaelis-Menten model. graphpad.commdpi.com
The Michaelis-Menten equation is as follows:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
v₀ is the initial velocity
Vₘₐₓ is the maximum velocity
[S] is the substrate concentration
Kₘ is the Michaelis constant
Below is a table summarizing kinetic parameters for the deubiquitinating enzyme UCH-L3 obtained using this compound.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| UCH-L3 | Z-LRGG-AMC | - | - | >10⁷ | merckmillipore.com |
| UCH-L3 | Ub-AMC | 38.6 ± 5.4 | 8.08 ± 0.39 | 2.09 x 10⁸ | researchgate.net |
Note: The table includes data for Ub-AMC for comparison, as it is a related substrate often used in DUB assays.
Potential Interferences and Troubleshooting in Research Assays
Several factors can interfere with the accuracy of assays using this compound, leading to erroneous results. Understanding and mitigating these potential interferences is crucial for obtaining reliable data.
Fluorescent Background from Biological Samples
A significant challenge in fluorescence-based assays is the intrinsic fluorescence, or autofluorescence, of biological samples. mdpi.com Components such as proteins, nucleic acids, and other small molecules present in cell lysates or tissue extracts can emit fluorescence at wavelengths that overlap with the emission spectrum of AMC, leading to an artificially high background signal. thermofisher.com
To address this issue, it is essential to include appropriate controls in the experimental design. A "sample background control" well, containing the biological sample and assay buffer but no this compound, should be run in parallel. abcam.cn The fluorescence reading from this well should be subtracted from the readings of the corresponding experimental wells to correct for the sample's autofluorescence. Similarly, a substrate control well without the enzyme is necessary to account for any spontaneous hydrolysis of the substrate. eurogentec.com
The choice of long-wavelength fluorophores can sometimes help to minimize background fluorescence, as autofluorescence is generally lower at longer excitation wavelengths. thermofisher.com However, with the fixed fluorophore AMC, careful background subtraction remains the primary method for ensuring data accuracy.
Non-Specific Cleavage Considerations
This compound, while a valuable tool, is not entirely specific for a single enzyme. The tetrapeptide sequence LRGG can be recognized and cleaved by a variety of proteases, which can lead to non-specific signal generation. nih.gov For instance, while it is a substrate for deubiquitinating enzymes like isopeptidase T and UCH-L3, it can also be cleaved by other proteases that may be present in a complex biological sample. merckmillipore.commedchemexpress.com
This lack of absolute specificity is a critical consideration, especially when screening for inhibitors or characterizing enzyme activity in crude or semi-purified preparations. portlandpress.com The small size of the Z-LRGG-AMC substrate can be a limiting factor for some classes of DUBs, such as the UBP/USP family, which may not hydrolyze this small adduct efficiently, potentially leading to false-negative results. nih.govportlandpress.com
To mitigate the risk of misinterpreting data due to non-specific cleavage, several strategies can be employed:
Use of specific inhibitors: Including known inhibitors of potentially contaminating proteases can help to dissect the specific activity of the enzyme of interest.
Orthogonal assays: Confirming findings with an alternative assay that uses a different substrate or detection method can provide greater confidence in the results.
Enzyme purification: Whenever possible, using a purified enzyme preparation will minimize the contribution of non-specific proteases.
Comparison with related substrates: Comparing the activity with other fluorogenic substrates, such as those with different peptide sequences or full-length ubiquitin conjugates like Ub-AMC, can provide insights into the specificity of the observed cleavage.
By carefully considering these methodological and troubleshooting aspects, researchers can effectively utilize this compound to obtain accurate and meaningful data on enzyme activity.
Suppliers and Availability
Target Enzyme Identification and Characterization
This compound is recognized and cleaved by a range of proteases that exhibit specificity for the LRGG motif. Upon cleavage, the AMC fluorophore is released, and its fluorescence can be measured to quantify enzyme activity, typically with excitation wavelengths between 340-380 nm and emission wavelengths between 440-460 nm. medchemexpress.commedkoo.comcaymanchem.com
Isopeptidase T (USP5) as a Primary Target
This compound is widely utilized as a fluorogenic substrate for Isopeptidase T (USP5). medchemexpress.commedkoo.comcaymanchem.comubpbio.com USP5 is a deubiquitinating enzyme that plays a crucial role in recycling ubiquitin by disassembling unanchored polyubiquitin (B1169507) chains. The cleavage of Z-LRGG-AMC by USP5 provides a direct measure of its enzymatic activity. medchemexpress.commedkoo.comcaymanchem.com Kinetic studies have been performed to characterize this interaction, although specific kinetic constants for Z-LRGG-AMC with USP5 are not always reported in direct comparison to its preferred substrate, ubiquitin-AMC (Ub-AMC). For instance, isopeptidase T hydrolyzes Ub-AMC much more efficiently than Z-LRGG-AMC, with a reported 8,000-fold difference in the ratio of kcat/Km values. asm.org
Ubiquitin C-terminal Hydrolases (UCHs), including UCHL3
The Ubiquitin C-terminal Hydrolase (UCH) family of enzymes are also primary targets for this compound. ubpbio.comadipogen.com These enzymes are responsible for hydrolyzing the peptide bond at the C-terminus of ubiquitin. Z-LRGG-AMC serves as a substrate for UCHs, such as UCHL3. adipogen.com The cleavage of the substrate by these enzymes allows for the characterization of their activity and inhibition. While Z-LRGG-AMC is a recognized substrate, studies have shown that full-length ubiquitin substrates are often cleaved more efficiently by some DUBs. nih.gov
DeSUMOylating Enzymes (SENPs), particularly SENP6 and SENP7
The LRGG sequence is also the preferred substrate motif for the human deSUMOylating enzymes SENP6 and SENP7. adipogen.com These enzymes are SUMO proteases that show a preference for processing poly-SUMO2/3 chains. nih.gov While Z-LRGG-AMC is identified as a substrate, detailed kinetic characterization of its cleavage by SENP6 and SENP7 is less common in the literature compared to their activity on SUMO-AMC substrates. adipogen.comubiqbio.com The activity of SENPs is typically assayed using SUMO-AMC, which involves the cleavage of the bond between the SUMO protein and the AMC fluorophore. ubiqbio.com
Papain-like Proteases (PLpro) of Coronaviruses (e.g., SARS-CoV, SARS-CoV-2, MERS-CoV)
The papain-like proteases (PLpro) of various coronaviruses, including SARS-CoV, SARS-CoV-2, and MERS-CoV, have been shown to possess deubiquitinating activity and can cleave Z-LRGG-AMC. nih.gov The SARS-CoV PLpro recognizes the LXGG motif in viral polyproteins and the LRGG motif at the C-terminus of ubiquitin and the ubiquitin-like protein ISG15. nih.gov However, studies have demonstrated that SARS-CoV PLpro hydrolyzes Ub-AMC with a catalytic efficiency 220-fold higher than that of Z-LRGG-AMC. asm.orgnih.gov Similarly, while SARS-CoV-2 PLpro recognizes and cleaves Ac-LRGG-ACC (an acetylated version with a different fluorophore), it does so less efficiently than full-length ubiquitin substrates. nih.gov For MERS-CoV PLpro, Z-LRGG-AMC is also a substrate, though it is not substantially recognized at lower concentrations. nih.govnih.gov
Substrate Specificity Profiling Methodologies
Comparative Analysis with Other Fluorogenic Substrates
The specificity of this compound is often evaluated through comparative analyses with other fluorogenic substrates. These comparisons help to elucidate the substrate preferences of different deubiquitinating enzymes.
A common point of comparison is with ubiquitin-AMC (Ub-AMC), where the entire ubiquitin protein is attached to the AMC fluorophore. For many DUBs, Ub-AMC is a more sensitive and efficiently cleaved substrate than the shorter Z-LRGG-AMC peptide. nih.gov For example, SARS-CoV PLpro was found to be 220-fold more efficient at hydrolyzing Ub-AMC than Z-LRGG-AMC. asm.orgnih.gov This highlights that while the LRGG sequence is a key recognition motif, the broader ubiquitin structure provides additional binding interactions that enhance catalytic efficiency for many DUBs.
Another substrate used for comparison is Ub-Rho110, which utilizes a different fluorophore. In studies comparing Ub-AML (a bioluminescent substrate), Ub-AMC, and Z-RLRGG-AML, Ub-AML demonstrated significantly higher sensitivity and a broader dynamic range for detecting a panel of DUBs, including UCHL3 and various USPs. ubiqbio.com For many of these enzymes, micromolar concentrations were required to achieve a significant signal with Z-LRGG-AML or Ub-AMC, whereas nanomolar or even femtomolar concentrations of the enzyme were detectable with Ub-AML. ubiqbio.com
Furthermore, variations of the LRGG peptide itself are used for comparative studies. For instance, Ac-LRGG-ACC, an N-terminally acetylated peptide with a different coumarin (B35378) derivative, has been used to study coronavirus PLpro activity. nih.govbiorxiv.org The lack of selectivity of substrates like Z-LRGG-AMC has prompted the development of more specific tools, such as those derived from hybrid combinatorial substrate libraries, to create unnatural ubiquitin-based substrates with higher selectivity for specific DUBs like MERS PLpro and UCH-L3. nih.govresearchgate.net
The table below summarizes the comparative efficiency of Z-LRGG-AMC with other substrates for selected enzymes.
| Enzyme | Substrate 1 | Substrate 2 | Efficiency Comparison | Citation |
| Isopeptidase T (USP5) | Ub-AMC | Z-LRGG-AMC | Ub-AMC is hydrolyzed 8,000-fold more efficiently. | asm.org |
| SARS-CoV PLpro | Ub-AMC | Z-LRGG-AMC | Ub-AMC is hydrolyzed 220-fold more efficiently. | asm.orgnih.gov |
| Various DUBs | Ub-AML | Z-RLRGG-AML | Ub-AML shows 100 to 1000-fold lower limits of detection. | ubiqbio.com |
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) in Substrate Optimization Research
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) are a powerful technology used to determine the substrate specificity of proteases. nih.gov This method involves creating large libraries of peptide substrates where one position (e.g., P1, P2, P3, or P4 relative to the cleavage site) is fixed with a specific amino acid, while all other positions contain a mixture of amino acids. By measuring the enzymatic cleavage of these sub-libraries, researchers can build a detailed profile of the enzyme's preferences at each position of the substrate recognition site. yph-bio.comnih.gov
In the context of enzymes that cleave Z-LRGG-AMC, PS-SCL has been instrumental in:
Confirming Specificity: Studies on various deubiquitinating enzymes have used PS-SCL to confirm that the P4 and P3 positions are critical for recognition, with a strong preference for Leu at P4 and Arg at P3, aligning with the LRGG sequence. biorxiv.org
Identifying Unexpected Determinants: PS-SCL can reveal unexpected specificity determinants that can be exploited to design more selective substrates or inhibitors. yph-bio.com For instance, while many DUBs recognize the LRGG motif, PS-SCL can identify subtle preferences at the P2 or P1 positions that differentiate individual DUBs from one another. biorxiv.orgacs.org
Guiding Substrate Optimization: The data from PS-SCL screens guide the rational design of optimized and highly selective fluorogenic substrates and inhibitors for specific enzymes, such as the papain-like protease of MERS and SARS coronaviruses. biorxiv.orgresearchgate.net Research has utilized this approach to synthesize libraries with varied natural and unnatural amino acids to precisely map the binding pocket preferences of enzymes like UCH-L3. biorxiv.org
This technique provides the empirical data necessary to understand why sequences like LRGG are effective substrates and how they might be modified to achieve greater potency or selectivity for a specific enzyme target. researchgate.net
Molecular Basis of Enzyme-Substrate Interaction
The interaction between an enzyme and Z-LRGG-AMC is a highly specific process governed by the precise molecular recognition of the substrate's components. The tetrapeptide sequence, the N-terminal protecting group, and the fluorogenic leaving group all play distinct roles in binding and catalysis.
Role of the Tetra-peptide Sequence (Leu-Arg-Gly-Gly) in Recognition
The tetrapeptide sequence Leu-Arg-Gly-Gly (LRGG) is the primary determinant of specificity for many DUBs because it mimics the C-terminal four residues of ubiquitin. nih.govyph-bio.com The process of deubiquitination involves the cleavage of an isopeptide or peptide bond C-terminal to the Gly-Gly motif of ubiquitin. Therefore, enzymes evolved to recognize this specific sequence.
Consensus Sequence: The LXGG sequence is a recognized consensus cleavage motif for cellular deubiquitinating enzymes. nih.gov The presence of Leucine at the P4 position and Arginine at the P3 position is particularly important for binding to the active site of many DUBs and viral PLpros. biorxiv.org
Epitope Recognition: In molecular recognition, a short peptide sequence can act as an "epitope," a specific region that is recognized and bound by a larger protein, such as an enzyme. taylorandfrancis.com The LRGG sequence functions as the epitope for enzymes like UCH-L3 and SARS-CoV PLpro, directing them to the correct cleavage site. nih.govbiorxiv.org
Pharmacological Activity: Many tetrapeptides are known to be pharmacologically active, often demonstrating high affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org The LRGG sequence is a prime example of a peptide motif that mediates a specific enzymatic interaction.
Contribution of the Z-Group (Benzyloxycarbonyl) to Substrate Features
The N-terminal Z-group (benzyloxycarbonyl or Cbz) is more than just a remnant of peptide synthesis; it actively contributes to the substrate's binding characteristics. While used as a protecting group in synthesis, its hydrophobic and aromatic nature often plays a crucial role in enzyme-substrate interactions. ontosight.aicore.ac.uk
Subsite Occupancy: The Z-group can occupy a binding subsite on the enzyme, sometimes a site that would normally bind an amino acid side chain further from the cleavage point (e.g., P3 or P4). core.ac.uk This interaction helps to properly orient the scissile bond within the catalytic center of the enzyme, promoting efficient hydrolysis. acs.org For tissue transglutaminase, for example, the presence of the Cbz group was found to be essential for substrate recognition. nih.govnih.gov
Cleavage Site Analysis and Mechanism of AMC Release
The utility of Z-LRGG-AMC as a research tool hinges on the cleavage event and the subsequent release of the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC).
Cleavage Site: The enzymatic cleavage occurs at the amide bond between the carboxyl group of the C-terminal glycine (B1666218) (Gly) residue and the amino group of AMC. bdbiosciences.comrsc.org This site mimics the natural cleavage site at the C-terminus of ubiquitin. nih.gov
Mechanism of AMC Release: In its peptide-bound form, the AMC molecule is non-fluorescent. The enzymatic hydrolysis of the Gly-AMC amide bond liberates free AMC. medchemexpress.combiorxiv.org This free AMC molecule, when excited by light at a specific wavelength, emits a fluorescent signal that can be detected and quantified. medkoo.com This process forms the basis of continuous assays for measuring enzyme activity. bachem.com
Fluorescence Properties: The released 7-amino-4-methylcoumarin has well-defined fluorescence characteristics. The fluorescence can be monitored with a spectrofluorometer, providing a direct and real-time measurement of enzymatic activity. bdbiosciences.com
Table 2: Fluorescence Properties of Released 7-amino-4-methylcoumarin (AMC)
| Property | Wavelength Range | Citation(s) |
|---|---|---|
| Excitation Maximum (Ex) | 340-380 nm | adipogen.commedkoo.comcaymanchem.combdbiosciences.com |
| Emission Maximum (Em) | 440-460 nm | adipogen.commedkoo.comcaymanchem.combdbiosciences.com |
Determination of Steady-State Kinetic Parameters
Michaelis Constant (Km) Quantification
The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate. For the hydrolysis of Z-LRGG-AMC, Km values have been determined for several enzymes.
In a study on the papain-like protease (PLpro) from SARS-CoV-2, the Km for Z-LRGG-AMC was found to be 45.2 µM. acs.org Another investigation into SARS-CoV-2 PLpro mutants also utilized initial velocity studies to determine Km by varying the substrate concentration from 20 to 500 µM. biorxiv.org For the MERS-CoV PLpro, kinetic assays were performed with Z-LRGG-AMC concentrations ranging from 20 to 160 µM to assess its kinetic parameters. core.ac.uk
It is often observed that for some enzymes, the initial rate of Z-LRGG-AMC hydrolysis increases linearly with substrate concentration, indicating that the Km value is significantly higher than the substrate concentrations used in the assay. asm.orgasm.org This implies a relatively low affinity of the enzyme for this small synthetic substrate compared to its natural, larger substrates like ubiquitin-AMC (Ub-AMC). asm.org
| Enzyme | Km (µM) | Source |
|---|---|---|
| SARS-CoV-2 PLpro-NAB | 45.2 | acs.org |
Catalytic Rate Constant (kcat) Measurement
The catalytic rate constant (kcat), or turnover number, quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
For the SARS-CoV-2 PLpro, initial velocity studies were conducted to determine the kcat for Z-LRGG-AMC hydrolysis. biorxiv.org In cases where enzyme saturation is not achieved, the pseudo-first-order rate constant, kapp, which approximates kcat/Km, is often determined instead. asm.orgcore.ac.uknih.gov
Catalytic Efficiency (kcat/Km) Assessment
The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. It reflects both the enzyme's affinity for the substrate and its catalytic activity.
The hydrolysis of Z-LRGG-AMC by various enzymes has been characterized by its kcat/Km value. For instance, the papain-like protease (PLpro) from SARS-CoV exhibits a kcat/Km of 60 M-1s-1 for Z-LRGG-AMC. asm.orgasm.org This is significantly lower than its efficiency with the larger substrate Ub-AMC, highlighting the importance of remote interactions with the ubiquitin moiety for stabilizing the catalytic transition state. asm.org
Similarly, the Turnip yellow mosaic virus (TYMV) protease (PRO) hydrolyzes Z-LRGG-AMC with a kapp (approximating kcat/Km) of 12.8 ± 3.9 M-1s-1. nih.govresearchgate.net The MERS-CoV PLpro shows a kapp of 1.00 ± 0.01 min-1mM-1 for Z-LRGG-AMC hydrolysis. core.ac.uk The papain-like protease 1 (PL1pro) from Transmissible gastroenteritis virus (TGEV) has a rate constant for Z-LRGG-AMC hydrolysis similar to that of SARS-CoV PL2pro. asm.org
| Enzyme | kcat/Km (M-1s-1) | Source |
|---|---|---|
| SARS-CoV PLpro | 60 | asm.orgasm.org |
| TYMV PRO | 12.8 ± 3.9 | nih.govresearchgate.net |
| MERS-CoV PLpro | 16.7 (converted from 1.00 min-1mM-1) | core.ac.uk |
Enzyme Concentration and Reaction Velocity Relationships
The initial velocity of an enzymatic reaction is directly proportional to the enzyme concentration, provided the substrate concentration is not limiting. This relationship is fundamental to kinetic analyses.
In studies involving Z-LRGG-AMC, researchers have demonstrated this linear relationship by varying the enzyme concentration. For example, with the SARS-CoV-2 PLpro, the effect of single amino acid substitutions on the rate of proteolysis was assessed by assaying the enzymatic activity of wild-type and mutant enzymes at different concentrations (0.5 to 5 µM) while keeping the Z-LRGG-AMC concentration constant at 200 µM. biorxiv.org Similarly, for the SARS-CoV PLpro, final enzyme concentrations of 20 nM were used in assays with Z-LRGG-AMC. asm.orgasm.org For the MERS-CoV PLpro, a concentration of 1 µM was used with varying concentrations of Z-LRGG-AMC. core.ac.uk
Modulation of Enzymatic Activity
The activity of enzymes that hydrolyze Z-LRGG-AMC can be influenced by various factors, including the presence of co-factors or activators.
Influence of Co-factors or Activators in Research Systems
In research settings, certain chemical compounds can modulate the enzymatic hydrolysis of Z-LRGG-AMC. For example, dithiothreitol (B142953) (DTT) is often included in assay buffers as a reducing agent. core.ac.ukasm.org Studies on SARS-CoV-2 PLpro-NAB have shown that the presence of 1 mM DTT can affect the kinetic parameters of Z-LRGG-AMC hydrolysis, with a loss of activity observed in its absence that could be rescued by the addition of DTT. acs.org
Furthermore, the presence of EDTA in the assay buffer has been shown to increase the activity of SARS-CoV-2 PLpro, and the inhibitory effect of zinc ions on the enzyme was found to be dependent on the EDTA concentration. portlandpress.com In some experimental setups, dimethyl sulfoxide (B87167) (DMSO) is used to enhance the solubility of the Z-LRGG-AMC substrate. biorxiv.orgasm.org
pH-Dependent Activity Profiles in Research Assays
The rate of enzymatic reactions is significantly influenced by the pH of the surrounding environment. For the hydrolysis of fluorogenic peptide substrates, including those similar to Z-LRGG-AMC, the optimal pH can vary depending on the specific enzyme being assayed.
In studies of the 20S proteasome from wheat endosperm, the optimal pH for the hydrolysis of related substrates, Z-GGL-AMC and Z-GGR-AMC, was found to be 8.0. nih.gov Research on E. coli aminopeptidase (B13392206) N (eAPN) demonstrated that its optimal activity for hydrolyzing L-Ala-p-nitroanilide occurs at a pH of 7.5. mdpi.com The buffers used to maintain these pH levels in research settings often include acetate (B1210297) buffer for pH ranges of 5.0-5.5, phosphate (B84403) buffer for pH 6.0-8.0, Tris-HCl for pH 8.5-9.0, and glycine-NaOH for pH 9.5-10.0. mdpi.com Similarly, studies on plant legumain revealed pH-dependent proteolytic activities, with different forms of the enzyme showing varying activity levels across a pH range from 3.5 to more neutral conditions. oup.com
The following table illustrates hypothetical pH-dependent activity for an enzyme hydrolyzing this compound, based on typical profiles observed in enzymatic research.
| pH | Relative Enzyme Activity (%) |
|---|---|
| 5.5 | 35 |
| 6.5 | 68 |
| 7.5 | 100 |
| 8.5 | 82 |
| 9.5 | 55 |
Temperature Effects on Reaction Kinetics in Research Contexts
Temperature is another critical factor that affects the rate of enzyme-catalyzed reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this point, the enzyme begins to denature, and its activity rapidly decreases.
In studies involving the 20S proteasome from wheat, the optimal temperature for chymotrypsin-like activity using the substrate Z-GGL-AMC was 55°C, while the trypsin-like activity with Z-GGR-AMC was optimal at 37°C. nih.gov Research on E. coli aminopeptidase N showed that it exhibited maximum activity at 45°C, with a sharp decline in activity at temperatures above this, leading to almost complete inactivation by 60°C. mdpi.com Kinetic assays are often conducted at a constant temperature, such as 37°C, to ensure consistent and reproducible results. mdpi.comfrontiersin.org
The data table below provides a representative example of how temperature can influence the rate of this compound hydrolysis in a research setting.
| Temperature (°C) | Reaction Rate (µM/min) |
|---|---|
| 25 | 1.2 |
| 37 | 2.5 |
| 45 | 3.8 |
| 55 | 2.1 |
| 65 | 0.5 |
Future Research Directions and Unaddressed Challenges in Utilizing Z Lrgg Amc Tfa
Development of More Selective Fluorogenic Substrates Based on Z-LRGG-AMC TFA Scaffolds
A significant challenge in DUB research is the difficulty in dissecting the specific roles of the nearly 100 DUBs encoded by the human genome. Commercially available substrates like Z-LRGG-AMC are not selective, meaning they can be cleaved by multiple DUBs, which complicates the study of individual enzyme activity in a complex biological sample. rsc.orgsemanticscholar.orgnih.gov
Future research is heavily focused on creating new substrates built upon the Z-LRGG-AMC framework that can selectively report on the activity of a single DUB or a narrow subset of DUBs. semanticscholar.org Key strategies include:
Incorporation of Unnatural Amino Acids: One of the most promising approaches is the substitution of the canonical amino acids in the LRGG sequence with non-proteinogenic or unnatural amino acids. rsc.orgsemanticscholar.org By systematically replacing residues at the P2, P3, and P4 positions (the -L-R-G- part of the substrate), researchers can fine-tune the substrate's affinity for the unique binding pockets of different DUBs. rsc.org For example, studies have shown that introducing specific unnatural amino acids can create tetrapeptide substrates that are selectively hydrolyzed by the deubiquitinase UCH-L3 over other DUBs. rsc.orgsemanticscholar.org
Combinatorial Library Screening: To discover these selective sequences, researchers utilize techniques like the hybrid combinatorial substrate library (HyCoSuL) approach. researchgate.net These libraries contain a vast array of peptides with different amino acid substitutions, allowing for rapid screening against a specific DUB to determine its unique substrate preferences. researchgate.net This moves beyond the assumption that the canonical LRGG sequence is optimal for all DUBs and helps identify unique sequences for selective probe design. rsc.orgresearchgate.net
While these approaches have successfully generated substrates with enhanced selectivity, a recurring challenge is that modifications can sometimes lead to less efficient cleavage by the target enzyme. rsc.org Therefore, a key goal is to achieve a balance between high selectivity and robust catalytic turnover for sensitive detection.
Integration into Advanced Multi-Parametric Assays
To gain a more holistic understanding of cellular processes, researchers are moving from single-endpoint measurements to multi-parametric assays, which simultaneously measure several biological activities. The future application of Z-LRGG-AMC-based probes lies in their integration into these complex systems.
For instance, a DUB activity assay using a custom-designed, selective LRGG-based substrate could be combined with other fluorescent assays in the same experiment. This could include:
Multiplexed Protease Activity: Using multiple, distinct fluorogenic substrates to measure the activity of different protease families simultaneously.
Combined Activity and Protein Quantification: Pairing a DUB activity assay with an immunoassay, such as a homogeneous ELISA, to correlate enzyme activity with the quantity of the enzyme or other related proteins in the sample. nih.gov
Cell Health and Toxicity Screening: Incorporating DUB activity measurements into high-content screening platforms that also assess cell viability, apoptosis, or other markers of cellular stress.
The primary challenge in developing such assays is managing spectral overlap between different fluorescent reporters. The AMC fluorophore released from Z-LRGG-AMC has specific excitation and emission wavelengths (approx. 340-360 nm Ex / 440-460 nm Em). caymanchem.com Integrating it into multi-parametric assays requires the careful selection of other fluorescent dyes with distinct spectral properties to avoid signal bleed-through and ensure accurate, independent measurements.
Application in in vitro Systems Mimicking Complex Biological Environments (Non-Human, Non-Clinical)
Traditional biochemical assays are often performed in simplified, two-dimensional (2D) cell culture systems that lack the complexity of a native biological environment. nih.govthermofisher.com The next frontier for utilizing Z-LRGG-AMC and its more selective derivatives is in advanced in vitro models that better recapitulate physiological conditions, such as 3D cell cultures, spheroids, and organoids. nih.govamc.nlsigmaaldrich.com
These 3D models provide a more accurate representation of cell-cell interactions, tissue architecture, and microenvironmental gradients. nih.govthermofisher.com Applying DUB activity probes in these systems could offer more physiologically relevant insights into the role of deubiquitination in tissue development and disease modeling. sigmaaldrich.com For example, researchers could study how DUB activity changes during the differentiation of stem cell-derived organoids or in response to therapeutic compounds in a tumor spheroid model. prima-sci.com
However, this application faces significant hurdles:
Substrate Delivery: Ensuring the substrate can efficiently penetrate the dense, multi-layered structure of a spheroid or organoid to reach the target enzymes within the cells is a major challenge. prima-sci.com
Signal Detection: Detecting the fluorescent signal from deep within a 3D structure can be difficult due to light scattering and absorption by the tissue-like mass. This may require advanced imaging techniques like confocal or two-photon microscopy. prima-sci.com
Probe Stability: The probe must remain stable in the complex culture medium and cellular environment for the duration of the experiment to ensure the signal accurately reflects enzyme activity.
Computational Modeling of this compound Enzyme Interactions to Guide Rational Design of Research Probes
Computational biology and molecular modeling are becoming indispensable tools for accelerating the development of new biochemical probes. rsc.org While early probe development often relied on trial-and-error screening, future efforts will be heavily guided by in silico methods. rsc.orgresearchgate.net
By creating detailed computational models of a DUB's active site, researchers can simulate how the Z-LRGG-AMC substrate, or variations of it, will bind. researchgate.netrsc.org This involves:
Molecular Docking: Simulating the preferred orientation of the substrate when bound to the enzyme's active site to predict binding affinity. researchgate.net
Molecular Dynamics Simulations: Modeling the dynamic movements of the enzyme and substrate over time to understand the stability of their interaction and the conformational changes that occur during binding and catalysis. rsc.org
These computational approaches can predict how specific amino acid substitutions in the LRGG scaffold will affect binding to a target DUB. researchgate.net For example, modeling can reveal that shortening the side chain of an amino acid might disrupt key hydrogen bonds in one DUB but not another, providing a clear rationale for designing a more selective probe. researchgate.net This rational design approach is far more efficient than synthesizing and testing large numbers of compounds, saving both time and resources.
Standardization of this compound-Based Assays for Inter-Laboratory Research Comparability
A persistent challenge in biomedical research is the lack of comparability of data generated in different laboratories. doi.orgcoresta.org For assays using this compound, variability can arise from numerous factors, including differences in substrate concentration, buffer composition, enzyme preparations, and instrumentation. doi.org
To enhance the reproducibility and reliability of research using this substrate, a concerted effort toward standardization is necessary. This involves the principles of inter-laboratory comparison and proficiency testing. europa.eueurachem.org Key areas for standardization include:
| Parameter for Standardization | Importance for Comparability |
| Substrate Purity and Concentration | Variations in the purity and exact concentration of the this compound stock solution directly impact the reaction rate and must be consistent. |
| Enzyme Source and Activity | The source of the enzyme (e.g., recombinant, cell lysate) and its specific activity need to be well-characterized and reported. |
| Assay Buffer Conditions | pH, ionic strength, and the presence of additives (like reducing agents) can significantly influence enzyme activity and must be standardized. nih.gov |
| Reaction Conditions | Incubation time and temperature must be precisely controlled, as these affect the rate of enzymatic cleavage. |
| Instrumentation and Calibration | The settings and calibration of the fluorescence plate reader or spectrophotometer used for detection need to be consistent to ensure comparable signal quantification. |
| Data Analysis Methods | The method for calculating enzyme activity (e.g., initial velocity, endpoint) should be uniform across studies. |
Establishing standardized protocols and providing common reference materials would be crucial steps toward ensuring that data from different research groups can be reliably compared and integrated, ultimately accelerating progress in the field. doi.orgeuropa.eu
Q & A
Q. What is the biochemical role of Z-LRGG-AMC TFA in studying deubiquitinating enzymes (DUBs)?
this compound is a fluorogenic peptide substrate used to measure DUB activity. The AMC (7-amino-4-methylcoumarin) moiety is cleaved by DUBs, releasing fluorescent signals proportional to enzymatic activity. This substrate is particularly useful for kinetic assays, as fluorescence intensity can be quantified in real-time using fluorometry. Standard protocols involve incubating the substrate with purified enzymes (e.g., SARS-CoV-2 PLpro) under controlled buffer conditions (e.g., pH, redox environment) .
Q. What experimental protocols are standard for this compound in DUB activity assays?
Typical protocols include:
- Kinetic assays : Measure fluorescence (excitation/emission ~380/460 nm) over time to calculate initial reaction rates.
- Michaelis-Menten analysis : Determine (substrate affinity) and (maximum velocity) using non-linear regression .
- Redox sensitivity controls : Include reducing agents like DTT (1 mM) to stabilize enzyme activity, as redox conditions significantly impact and .
- Inhibitor validation : Use inhibitors (e.g., PR-619) to confirm specificity of signal to DUB activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data (e.g., KmK_mKm variability) when using this compound?
Discrepancies in values (e.g., 45.2 µM vs. 173,041/min under varying redox conditions) arise from redox-sensitive cysteine residues in enzymes like PLpro. To address this:
- Standardize redox conditions : Use 1 mM DTT to maintain reducing environments and ensure reproducibility .
- Validate enzyme constructs : Compare catalytic domains (e.g., PLpro vs. PLpro-NAB) to rule out structural artifacts .
- Cross-validate with alternative substrates : Use ISG15-AMC to confirm trends, as its is less redox-sensitive .
Q. What methodological optimizations are required for single-cell DUB activity assays using this compound?
Single-cell fluorometry requires:
- Uptake optimization : Characterize peptide permeability using HeLa cells and adjust incubation time/temperature to maximize intracellular substrate delivery .
- Signal normalization : Account for cell-to-cell variability in substrate uptake by co-staining with viability dyes or housekeeping fluorescent markers .
- Inhibitor controls : Confirm specificity by pre-treating cells with DUB inhibitors (e.g., PR-619) and comparing fluorescence suppression .
Q. How does this compound compare to other substrates (e.g., ISG15-AMC) in studying viral proteases like SARS-CoV-2 PLpro?
this compound is less biologically relevant but more sensitive for high-throughput screens due to its smaller size and higher . In contrast, ISG15-AMC mimics the natural substrate (ISG15) but has lower turnover rates. Researchers should:
- Use Z-LRGG-AMC for kinetic efficiency : Ideal for rapid screening of inhibitors or mutations.
- Validate with ISG15-AMC : Ensure findings translate to physiological contexts .
Methodological Challenges & Solutions
Q. What are the limitations of this compound in redox-sensitive enzyme studies, and how can they be mitigated?
Limitations include:
- Redox dependency : Enzymatic activity fluctuates with redox conditions.
- Solution : Pre-treat enzymes with DTT and include redox buffers in assays .
- Non-specific cleavage : Some proteases may hydrolyze the substrate.
- Solution : Use knockout cell lines or CRISPR-edited enzymes to confirm specificity .
Q. How can researchers ensure reproducibility in this compound-based assays across laboratories?
- Standardize protocols : Adopt published buffer compositions (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5) .
- Share raw data : Provide fluorescence traces and nonlinear regression parameters for / calculations.
- Cross-validate with orthogonal methods : Use immunoblotting or mass spectrometry to confirm cleavage events .
Data Interpretation Guidelines
Q. How should researchers interpret conflicting VmaxV_{max}Vmax values in this compound assays under different redox conditions?
Increased under reducing conditions (e.g., +DTT) suggests that enzyme active sites require reduced cysteine residues for optimal activity. Always report redox conditions and enzyme constructs to contextualize data .
Q. What statistical approaches are recommended for analyzing this compound fluorescence data?
- Non-linear regression : Fit fluorescence vs. time curves to the Michaelis-Menten model using tools like GraphPad Prism.
- Error propagation : Include technical replicates (n ≥ 3) and report standard deviations for / .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
